1-N-Boc-3,4-dihydro-2H-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-Boc-3,4-dihydro-2H-pyridine, also known as tert-butyl 3,4-dihydro-1(2H)-pyridinecarboxylate, is a heterocyclic organic compound. It is characterized by a pyridine ring that is partially saturated and protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-Boc-3,4-dihydro-2H-pyridine can be synthesized through the reaction of 3,4-dihydro-2H-pyridine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-N-Boc-3,4-dihydro-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: It can be reduced to form fully saturated piperidine derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Trifluoroacetic acid or hydrochloric acid is commonly used to remove the Boc group.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Free amine.
Scientific Research Applications
1-N-Boc-3,4-dihydro-2H-pyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the development of biologically active molecules, including pharmaceuticals.
Medicine: The compound is involved in the synthesis of drug candidates and intermediates.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-N-Boc-3,4-dihydro-2H-pyridine involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing selective transformations at other sites of the molecule. Upon completion of the desired reactions, the Boc group can be removed to reveal the free amine .
Comparison with Similar Compounds
- 1-N-Boc-1,2,3,4-tetrahydropyridine
- N-Boc-2,5-dihydro-1H-pyrrole
- N-Boc-2,3-dihydro-1H-pyrrole
Uniqueness: 1-N-Boc-3,4-dihydro-2H-pyridine is unique due to its specific structure, which combines the partially saturated pyridine ring with the Boc protecting group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3,4-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h5,7H,4,6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBQTJLMJANION-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440316 |
Source
|
Record name | 1-N-Boc-3,4-dihydro-2H-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131667-57-7 |
Source
|
Record name | 1-N-Boc-3,4-dihydro-2H-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.